5-Bromo-4-methylquinoline
Overview
Description
5-Bromo-4-methylquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is a fundamental structure in many natural and synthetic compounds, and its derivatives are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Synthetic Routes and Reaction Conditions:
Bromination of 4-Methylquinoline: One common method involves the bromination of 4-methylquinoline using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative of 4-methylquinoline is diazotized and then treated with bromine to introduce the bromine atom.
Industrial Production Methods:
Large-Scale Bromination: In industrial settings, bromination reactions are scaled up using continuous flow reactors or batch reactors with precise control over reaction parameters to ensure consistent product quality.
Catalytic Systems: Advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, can be employed to synthesize this compound efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, yielding 4-methylquinoline.
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use strong bases or nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Quinone Derivatives: Oxidation products include quinone derivatives, which are important in dye and pigment synthesis.
Hydrogenated Compounds: Reduction products are used in the synthesis of other heterocyclic compounds.
Substituted Derivatives:
Scientific Research Applications
5-Bromo-4-methylquinoline is utilized in various scientific research areas:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is employed in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 5-bromo-4-methylquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it may inhibit specific signaling pathways involved in cell proliferation.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes crucial for bacterial survival or cancer cell growth.
Signal Transduction: It can modulate signaling pathways that regulate cell division and apoptosis.
Comparison with Similar Compounds
5-Bromo-8-methylquinoline: Similar structure but different position of the bromine atom.
5-Chloro-4-methylquinoline: Similar structure but with chlorine instead of bromine.
4-Bromo-2-methylquinoline: Different positions of the bromine and methyl groups.
Uniqueness: 5-Bromo-4-methylquinoline is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the bromine atom at the 5-position enhances its electrophilic properties, making it more reactive in certain chemical reactions compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-bromo-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAOJIZGLNLUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743737 | |
Record name | 5-Bromo-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698392-18-6 | |
Record name | 5-Bromo-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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